molecular formula C8H16ClN B3052334 6-(Methylamino)-4,4-diphenyl-3-heptanol CAS No. 4040-59-9

6-(Methylamino)-4,4-diphenyl-3-heptanol

Cat. No.: B3052334
CAS No.: 4040-59-9
M. Wt: 161.67 g/mol
InChI Key: NSZLQYJZQVHXET-UHFFFAOYSA-N
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Description

6-(Methylamino)-4,4-diphenyl-3-heptanol is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry

One application of 6-(Methylamino)-4,4-diphenyl-3-heptanol-related compounds is in polymer chemistry. For instance, Kazuhiro Yamanaka, M. Jikei, and M. Kakimoto (2000) discussed the preparation and properties of hyperbranched aromatic polyimides, which are a class of polymers with potential applications in electronics, coating materials, and more due to their high thermal stability and solubility in various solvents (Yamanaka, Jikei, & Kakimoto, 2000).

Chemical Synthesis and Reactions

In the field of chemical synthesis, studies like those by Elena V. Gromachevskaya, E. Kaigorodova, and L. Konyushkin (2017) have explored the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines. These reactions are important for the development of new compounds with potential applications in pharmaceuticals and materials science (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Gas Separation and Polymer Science

M. Al-Masri, H. Kricheldorf, and D. Fritsch (1999) investigated polyimides derived from substituted terphenylenes for gas separation. Their study is significant in the context of developing materials for industrial gas separation processes, highlighting the potential of these materials in applications like carbon capture and hydrogen production (Al-Masri, Kricheldorf, & Fritsch, 1999).

Mechanism of Action

Target of Action

Normethadol, also known as 6-(methylamino)-4,4-diphenylheptan-3-ol or 6-(Methylamino)-4,4-diphenyl-3-heptanol, primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and cough reflex.

Mode of Action

Normethadol acts by activating the central opioid receptors in the medulla to suppress the cough reflex . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .

Biochemical Pathways

It is known that the activation of opioid receptors can lead to a decrease in the release of neurotransmitters, thereby reducing the perception of pain and suppressing the cough reflex .

Pharmacokinetics

It is known that the compound has abioavailability of 100% . The metabolism of normethadol occurs in the liver, and it has an elimination half-life of 14 days . The compound is excreted in the urine .

Result of Action

The activation of opioid receptors by normethadol results in the suppression of the cough reflex and potentially the inhibition of signaling by irritant receptors of the airway . The toxic effects of normethadol are similar to those of other opioids, and it can produce respiratory depression, depression of central nervous system function, and constipation .

Action Environment

The action, efficacy, and stability of normethadol can be influenced by various environmental factors. It is known that various factors, including genetics, nutrition, and exposure to other environmental pollutants, can influence the response to opioid medications .

Biochemical Analysis

Biochemical Properties

Normethadol interacts with central opioid receptors in the medulla to suppress the cough reflex . It likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .

Cellular Effects

The cellular effects of Normethadol are primarily related to its role as an opioid antitussive. It suppresses coughing by activating central and peripheral opioid receptors . This influences cell function by modulating the signaling pathways associated with the cough reflex .

Molecular Mechanism

Normethadol exerts its effects at the molecular level by activating opioid receptors. These receptors are G protein-coupled receptors that inhibit the release of neurotransmitters when activated . This results in the suppression of the cough reflex .

Temporal Effects in Laboratory Settings

As an opioid, it is expected to have a rapid onset of action with effects diminishing over time due to metabolic processes .

Dosage Effects in Animal Models

As an opioid, it is expected that higher doses would result in more pronounced effects, potentially leading to adverse effects such as respiratory depression .

Metabolic Pathways

Opioids are generally metabolized in the liver through processes such as glucuronidation .

Transport and Distribution

Opioids are generally believed to be distributed throughout the body, crossing the blood-brain barrier to exert their effects on the central nervous system .

Subcellular Localization

As an opioid, it is expected to interact with opioid receptors, which are located on the cell membrane .

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZLQYJZQVHXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638514
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4040-59-9, 39780-78-4
Record name NSC408796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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